molecular formula C11H9N3O2S2 B2946378 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)propanoic acid CAS No. 704875-01-4

2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)propanoic acid

Cat. No.: B2946378
CAS No.: 704875-01-4
M. Wt: 279.33
InChI Key: PLHCMMFAXPTJNX-UHFFFAOYSA-N
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Description

2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)propanoic acid is a complex organic compound characterized by its unique molecular structure, which includes a triazolo[3,4-b][1,3]benzothiazole moiety attached to a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)propanoic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions may vary depending on the desired yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow chemistry and automated systems can help streamline the production process and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further analyzed and utilized in various research applications.

Scientific Research Applications

Chemistry: In chemistry, 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)propanoic acid can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be employed as a tool to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it useful in understanding biological processes at the molecular level.

Medicine: The potential medicinal applications of this compound include its use as a therapeutic agent for treating various diseases. Its interaction with biological targets can lead to the development of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)butanoic acid

  • N-phenyl-2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide

  • N-benzyl-2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide

Uniqueness: 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)propanoic acid stands out due to its specific structural features and potential applications. While similar compounds share the triazolo[3,4-b][1,3]benzothiazole core, the presence of the propanoic acid group and its unique substitution pattern contribute to its distinct properties and uses.

Properties

IUPAC Name

2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S2/c1-6(9(15)16)17-10-12-13-11-14(10)7-4-2-3-5-8(7)18-11/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHCMMFAXPTJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NN=C2N1C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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